molecular formula C12H11ClN2O3 B2843591 6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 2180010-50-6

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2843591
CAS RN: 2180010-50-6
M. Wt: 266.68
InChI Key: KIFMTFLXOUZVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CMQ and has been found to exhibit various biochemical and physiological effects that make it an interesting topic for research.

Scientific Research Applications

Structural Investigation for Receptor Selectivity

Researchers have explored the structural modifications of quinazoline derivatives to obtain selective antagonists for AMPA and kainate (KA) receptors, crucial in studying neurological disorders. By altering the carboxy-containing alkyl chains and introducing heterocyclic rings or amide moieties, significant findings include compounds with good affinity and selectivity for KA receptors, underlining the importance of specific structural features for receptor binding. Molecular modeling studies have further helped to rationalize the affinity trends of these derivatives, offering insights into the design of receptor-selective drugs (Colotta et al., 2006).

Green Synthesis Using Carbon Dioxide

The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide presents an environmentally friendly methodology, utilizing basic ionic liquids as catalysts. This approach highlights the versatility of quinazoline derivatives in sustainable chemistry, facilitating the synthesis of key intermediates for pharmaceuticals under solvent-free conditions and showcasing the potential of ionic liquids in enhancing reaction efficiency (Patil et al., 2009).

Antimicrobial Activity

Quinazoline derivatives have been synthesized to evaluate their antimicrobial properties. The condensation of aromatic aldehydes with quinazoline derivatives, followed by in vitro screening against various bacteria and fungi, has identified compounds with promising antibacterial and antifungal activities. This research underscores the potential of quinazoline-based compounds in developing new antimicrobial agents (Vidule, 2011).

Spectroscopic and Computational Studies

Vibrational spectroscopic studies, including FT-IR and FT-Raman, along with molecular modeling, have been conducted on quinazoline derivatives to understand their structural and electronic properties. These studies provide valuable insights into the compound's stability, charge distribution, and potential as chemotherapeutic agents, supporting the development of novel drugs with optimized pharmacological profiles (Sebastian et al., 2015).

properties

IUPAC Name

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-7(16)6-15-10-4-3-8(13)5-9(10)11(17)14(2)12(15)18/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFMTFLXOUZVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione

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